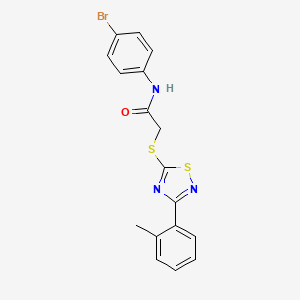

![molecular formula C21H18N2O4S B2467807 3,4,5-三甲氧基-N-[(2Z)-2H,3H-萘并[2,1-d][1,3]噻唑-2-亚基]苯甲酰胺 CAS No. 325978-10-7](/img/structure/B2467807.png)

3,4,5-三甲氧基-N-[(2Z)-2H,3H-萘并[2,1-d][1,3]噻唑-2-亚基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

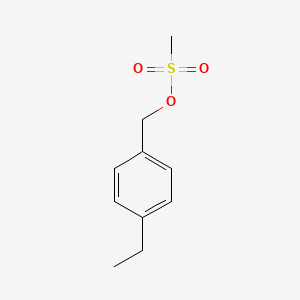

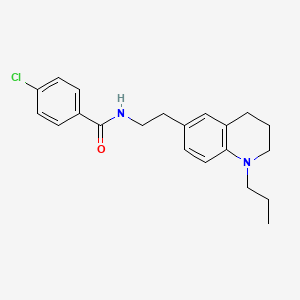

“N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide” is a chemical compound with the linear formula C17H16N2O4S . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is used by early discovery researchers .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide”, has been a topic of interest in synthetic and medicinal chemistry . A common method involves the direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .

Molecular Structure Analysis

The molecular structure of “N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide” consists of a benzothiazole ring attached to a trimethoxybenzamide group . The benzothiazole ring contains sulfur and nitrogen at positions 1 and 3, respectively .

Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse and depend on the substituents present on the benzothiazole ring . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .

作用机制

Target of Action

The compound, also known as “CBMicro_025705” or “Oprea1_159380” or “ZINC03231122” or “N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide” or “Oprea1_327664”, contains a 3,4,5-trimethoxyphenyl (TMP) group . This group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .

Mode of Action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The biological activity of such analogs decreases after the alteration of the TMP moiety . Compound 374, which contains the TMP group, inhibited Taq polymerase and telomerase, triggered caspase activation by a possible oxidative mechanism, down-regulated ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibited ERKs phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania , Malaria , and Trypanosoma , indicating their potential as anti-parasitic agents .

Pharmacokinetics

The tmp group is known to be incorporated in a wide range of therapeutically interesting drugs . These drugs often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics .

Result of Action

The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . These compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

Action Environment

The tmp group is known to be incorporated in a wide range of therapeutically interesting drugs . These drugs often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics . Therefore, it is reasonable to assume that environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability.

实验室实验的优点和局限性

One advantage of using N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide has also been found to have anti-inflammatory and antioxidant effects, which may have therapeutic potential in various diseases. However, one limitation of using N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy. Additionally, the mechanism of action of N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide is not fully understood, which may hinder its development as a therapeutic agent.

未来方向

There are several future directions for research on N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide. Another area of research is the investigation of the mechanism of action of N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide, which may provide insights into its therapeutic potential. Additionally, further studies are needed to evaluate the safety and efficacy of N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide in animal models and clinical trials. Finally, the potential application of N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide in combination with other drugs or therapies should be explored.

合成方法

N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide can be synthesized through a multi-step process that involves the reaction of 2-aminobenzo[g][1,3]benzothiazole with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide in high yield and purity.

科学研究应用

抗癌活性

该化合物与抗癌活性有关。 一系列新型的3,4,5-三甲氧基肉桂酰胺-连接的1,2,3-三唑衍生物已被制备,并对其在体外抗MCF-7和A549细胞系的抗癌活性进行了筛选 .

抗肿瘤剂

该化合物具有作为抗肿瘤剂的潜力。 发现用不同的链烷烃连接苯并咪唑的3′,4′,5′-三甲氧基黄酮类化合物已被设计和合成。 这些化合物显示出作为抗肿瘤剂的潜在活性 .

抗菌剂

该化合物与抗菌活性有关。 一系列N'- (1,3-苯并噻唑-2-基)-芳酰胺衍生物已被合成,并显示出对金黄色葡萄球菌有希望的活性 .

抗结核化合物

微/纳米机器人

化合物“CBMicro_025705”表明在微/纳米机器人领域具有潜在应用。 本文简要概述了抗菌微/纳米马达的最新进展,重点介绍了它们的合成方法、推进机制和多功能抗菌应用 .

运筹学

化合物“Oprea1_159380”表明在运筹学领域具有潜在应用。 运筹学是一个跨学科领域,它应用数学和统计模型来解决复杂问题并帮助决策过程 .

氧化锌纳米颗粒

化合物“ZINC03231122”表明在氧化锌纳米颗粒领域具有潜在应用。 ZnO纳米颗粒因其生物相容性、低毒性、可持续性和经济高效的特性而被广泛使用 .

纳米结构材料

化合物“ZINC03231122”还表明在纳米结构材料领域具有潜在应用。 ZnO纳米结构材料在橡胶行业、制药行业、化妆品、纺织行业、光电子学和农业等多个领域具有潜在应用 .

安全和危害

属性

IUPAC Name |

N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c1-25-16-10-13(11-17(26-2)18(16)27-3)20(24)23-21-22-15-9-8-12-6-4-5-7-14(12)19(15)28-21/h4-11H,1-3H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJMDHTWGXWSKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-1-ethanol](/img/structure/B2467725.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~,N~3~-bis(3-morpholinopropyl)malonamide](/img/structure/B2467729.png)

![3-methyl-6-phenyl-N-propylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2467737.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2467743.png)